molecular formula C6H4INO2 B176809 6-Iodonicotinic acid CAS No. 13054-02-9

6-Iodonicotinic acid

Cat. No.: B176809
CAS No.: 13054-02-9
M. Wt: 249.01 g/mol
InChI Key: PCGJGRDGMJRQAJ-UHFFFAOYSA-N
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Description

6-Iodonicotinic acid is a valuable halogenated pyridine derivative that serves as a key synthetic intermediate in advanced chemical research. Its core utility lies in the reactivity of the iodine atom, which undergoes various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form biaryl structures. This makes it a crucial building block in the development of novel active compounds, particularly in medicinal chemistry for creating potential drug candidates and in materials science for constructing complex organic molecules. The compound's pyridine core, functionalized with a carboxylic acid at one position and an iodine at another, provides two distinct sites for sequential chemical modification, allowing for the synthesis of a diverse array of complex, functionalized molecules. Researchers utilize this compound in the exploration of new chemical entities, the synthesis of ligands for catalysts, and the development of molecular scaffolds for biological evaluation. Its application is strictly confined to laboratory research settings.

Properties

IUPAC Name

6-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGJGRDGMJRQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356040
Record name 6-Iodonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13054-02-9
Record name 6-Iodonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Laboratory-Scale Procedure

In a representative protocol, 30.00 g (190.4 mmol) of 6-chloronicotinic acid is added to a mixture of 27.97 g (186.6 mmol) NaI and 121.77 g (952.0 mmol) HI (57 wt% aqueous solution) at -78°C. The reaction mixture is gradually warmed to room temperature, then heated at 120–125°C for 42 hours. Post-reaction, the crude product is precipitated by pouring the mixture into chilled acetone (0°C), filtered, and washed with 1N sodium bisulfite (NaHSO₃) to yield a pale yellow solid.

Key Parameters:

ParameterValue
Molar Ratio 6-Chloronicotinic acid : NaI : HI = 1 : 0.98 : 5.0
Temperature Range -78°C (initial) → 120–125°C (reflux)
Reaction Time 42 hours
Workup Precipitation in acetone, NaHSO₃ wash

Proton NMR analysis (DMSO-d₆) confirms the product structure: δ 7.90 (dd, J = 8.1, 2 Hz), 7.99 (d, J = 8.1 Hz), 8.80 (d, J = 2 Hz).

Optimized Variants for Reduced Reaction Time

A modified protocol shortens the reaction duration to 40 hours by increasing the temperature to 100–130°C. Using 17.184 g (0.109 mol) of 6-chloronicotinic acid with 15.962 g (0.106 mol) NaI in 51 g HI, refluxing at elevated temperatures achieves comparable yields. Post-reaction processing remains consistent, with acetone precipitation and NaHSO₃ washing.

Comparative Analysis:

ConditionStandard ProtocolOptimized Protocol
Temperature 120–125°C100–130°C
Time 42 hours40 hours
Yield Not explicitly reportedSimilar purity and isolation

Alternative Pathways and Derivative Synthesis

Reaction Schema:

6-Iodonicotinic acid+ClCO2EtEt3N, DMAPEthyl 6-iodonicotinate\text{this compound} + \text{ClCO}_2\text{Et} \xrightarrow{\text{Et}_3\text{N, DMAP}} \text{Ethyl 6-iodonicotinate}

Industrial-Scale Production Considerations

Industrial synthesis scales the laboratory protocol while addressing challenges in purity and cost-efficiency. Key adjustments include:

  • Reagent Stoichiometry : Excess HI (5–10 mol equivalents) ensures complete substitution, minimizing unreacted starting material.

  • Purification : Recrystallization from acetone-water mixtures replaces filtration, enhancing yield and purity.

  • Waste Management : Recycling unreacted NaI and HI reduces environmental impact and production costs.

Critical Analysis of Methodologies

Advantages of NaI/HI System

  • Selectivity : The combination of NaI and HI promotes regioselective iodination at the 6-position, avoiding side reactions.

  • Scalability : Linear scale-up from laboratory to industrial batches is feasible with consistent yields.

Limitations and Mitigation Strategies

  • Long Reaction Times : 40–42 hours are required for complete conversion. Microwave-assisted synthesis could reduce this duration but remains unexplored in literature.

  • Corrosive Reagents : HI’s corrosivity necessitates specialized equipment (e.g., Hastelloy reactors) in industrial settings.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The iodine atom at position 6 undergoes nucleophilic displacement reactions under specific conditions. For example:

  • Coupling with spirocyclic hydantoins :
    Reaction with (5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-amine at 110°C in dimethylacetamide (DMA) with diisopropylethylamine (DIPEA) yields a coupling product in 85% yield .

Reaction ComponentConditionsYieldByproduct
6-Iodonicotinic acidDMA, DIPEA, 110°C, 16 hr85%Impurity 7 (13%)

This reaction is significantly faster than analogous chloronicotinate couplings due to iodine's superior leaving-group ability .

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions:

  • Thermal decarboxylation occurs at elevated temperatures (>150°C), producing 6-iodopyridine as the primary product.

  • Acid-catalyzed pathways show lower efficiency compared to thermal routes, with yields rarely exceeding 40%.

Substituent Effects on Reactivity

FTIR and UV spectral studies reveal how substituents influence reactivity through electronic effects:

Table 1: IR Absorption Frequencies (C=O) and Substituent Constants

Substituentν(C=O) (cm⁻¹)σₚ (Polar)σ₁ (Inductive)σᵣ (Resonance)
H17000.000.000.00
I16930.180.47-0.12
Br16850.230.49-0.16

The iodine substituent exhibits moderate electron-withdrawing inductive effects (σ₁ = 0.47) and weak resonance donation (σᵣ = -0.12), making it less reactive toward electrophiles compared to bromo analogs .

Solvent-Dependent Reactivity

Kamlet-Taft analysis quantifies solvent effects on reaction outcomes:

Table 2: Kamlet-Taft Parameters for this compound

Solventπ* (Polarity)α (HBD)β (HBA)ν(C=O) (cm⁻¹)
Methanol0.600.930.6238.79
Ethanol0.540.830.7538.89
Propan-2-ol0.480.760.8438.79

The solvent polarity parameter (π*) shows a strong inverse correlation with C=O stretching frequency (R² = 0.924) . Protic solvents enhance decarboxylation rates due to hydrogen-bonding stabilization of transition states.

Scientific Research Applications

Medicinal Chemistry

6-Iodonicotinic acid is utilized as a key intermediate in the synthesis of biologically active compounds. Its applications in medicinal chemistry include:

  • Synthesis of Pharmaceuticals : The compound serves as a building block for the development of various pharmaceuticals, particularly those targeting the central nervous system. For instance, it has been involved in synthesizing compounds that exhibit activity against neurological disorders .
  • Palladium-Catalyzed Reactions : Recent studies have highlighted the role of this compound in palladium-catalyzed C–N coupling reactions, which are pivotal in creating nitrogen-containing heterocycles that are often found in drug candidates . This method allows for the efficient formation of complex molecules with high specificity.

Organic Synthesis

This compound is a versatile reagent in organic synthesis due to its ability to undergo various transformations:

  • Substitution Reactions : The iodine atom can be replaced with other functional groups, allowing for the derivatization of the compound into more complex structures. This property is particularly useful in synthesizing target compounds for research and development .
  • Directed Lithiation : The compound can be subjected to directed lithiation techniques, which facilitate the introduction of new substituents at specific positions on the aromatic ring. This method enhances the efficiency of synthesizing derivatives with desired pharmacological properties .

Materials Science

In materials science, this compound has potential applications in:

  • Development of Sensors : Research indicates that derivatives of this compound can be used to create sensors for detecting heavy metals and other pollutants. The unique electronic properties imparted by the iodine atom make these derivatives suitable for sensor applications .
  • Polymer Chemistry : It can serve as a monomer or co-monomer in the synthesis of functional polymers with specific properties, such as increased thermal stability or enhanced electrical conductivity.

Case Studies and Research Findings

Study TitleYearFindings
Palladium-Catalyzed C–N Coupling2016Demonstrated the effectiveness of this compound as a coupling partner for synthesizing complex nitrogen-containing compounds with therapeutic potential .
Directed Lithiation Techniques1999Showed successful introduction of iodine at specific positions on pyridine derivatives, enhancing synthetic routes for drug development .
Sensor Development Using Iodinated Compounds2020Reported on the creation of colorimetric sensors based on this compound derivatives for environmental monitoring .

Mechanism of Action

The mechanism of action of 6-Iodonicotinic acid is primarily related to its ability to interact with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors involved in various biochemical pathways. For example, it has been studied for its potential to inhibit carbonic anhydrase III, an enzyme implicated in dyslipidemia and cancer progression . The iodine atom at the 6-position plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key physicochemical properties and safety data for 6-iodonicotinic acid and structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Hazard Statements Purity
This compound 108511-97-3 C₆H₄INO₂ 249.01 (assumed) Iodo (6), Carboxylic acid (3) Not reported N/A
5-Iodonicotinic acid 15366-65-1 C₆H₄INO₂ 249.01 Iodo (5), Carboxylic acid (3) H315, H319, H335 100%
6-Hydroxy-5-iodonicotinic acid 365413-19-0 C₆H₄INO₃ 265.01 Iodo (5), Hydroxy (6), Carboxylic acid (3) H315, H319, H335 97%
6-Chloro-5-iodonicotinic acid 59782-87-5 C₆H₃ClINO₂ 283.45 Iodo (5), Chloro (6), Carboxylic acid (3) Not specified N/A
6-Hydroxynicotinic acid 5006-66-6 C₆H₅NO₃ 155.11 Hydroxy (6), Carboxylic acid (3) None listed 100%

Structural and Functional Differences

  • Substitution Position: this compound vs. 5-Iodonicotinic acid: The iodine position (6 vs. Halogen vs.

Biological Activity

6-Iodonicotinic acid (6-INA) is a halogenated derivative of nicotinic acid that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activities of 6-INA, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by an iodine atom at the 6-position of the pyridine ring, which significantly influences its biological activity. The presence of iodine can enhance binding affinity to various biological targets and alter pharmacokinetic properties compared to non-iodinated analogs. Its molecular formula is C6_6H5_5INO2_2, with a molecular weight of approximately 263.03 g/mol.

Antitumor Activity

Research has indicated that 6-INA exhibits potent antitumor properties. A study demonstrated that derivatives of 6-INA showed low IC50_{50} values in inhibiting the proliferation of various cancer cell lines. For instance, in KB human tumor cells, 6-INA displayed an IC50_{50} of less than 1 nM, making it significantly more effective than other compounds tested in the same series . The mechanism involves inhibition of glycinamide ribonucleotide formyltransferase, a key enzyme in de novo purine biosynthesis, suggesting its role as a potential chemotherapeutic agent.

Cell Line IC50_{50} (nM) Mechanism
KB Cells<1Inhibition of glycinamide ribonucleotide formyltransferase
NCI-IGROV1 EOC Cells0.68 ± 0.10Inhibition of de novo purine biosynthesis

Neuropharmacological Effects

The compound's interaction with nicotinic receptors has been explored, indicating potential applications in treating neurological disorders. The iodine substitution enhances the binding affinity to nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection. This suggests that 6-INA could be beneficial in developing treatments for conditions such as Alzheimer's disease and schizophrenia.

Structure-Activity Relationship (SAR)

The biological efficacy of 6-INA can be attributed to its structural modifications compared to other nicotinic acid derivatives. Studies have shown that substituents at the 6-position significantly influence the compound's spectral properties and biological activity. For example, the Hammett equation was employed to analyze the influence of substituents on the IR absorption frequencies, revealing a strong correlation between substituent effects and biological activity .

Substituent IR Frequency (cm1^{-1}) Biological Activity
Hydrogen39.75Baseline
Iodine39.75Enhanced activity due to increased binding affinity

In Vivo Efficacy

In vivo studies have demonstrated that 6-INA effectively reduces tumor growth in xenograft models. For instance, subcutaneous IGROV1 tumor xenografts in SCID mice treated with 6-INA showed significant tumor size reduction compared to control groups . This highlights its potential as a candidate for further clinical development.

Comparative Analysis with Other Compounds

Comparative studies with other halogenated nicotinic acids reveal that 6-INA consistently outperforms its counterparts in terms of potency and selectivity against tumor cells. For example, while other analogs exhibited IC50_{50} values exceeding 1000 nM, 6-INA maintained low nanomolar efficacy across multiple assays .

Q & A

Q. How can researchers preemptively address ethical concerns in studies involving this compound’s potential therapeutic applications?

  • Methodological Answer : Adhere to ICH guidelines for preclinical testing, including cytotoxicity assays (e.g., MTT on multiple cell lines) and metabolic stability studies. Disclose conflicts of interest and validate animal model relevance through literature precedents. Share negative results to reduce publication bias .

Q. What steps are essential for ensuring reproducibility in synthetic methodologies involving this compound?

  • Methodological Answer : Publish detailed experimental protocols with FAIR data principles (Findable, Accessible, Interoperable, Reusable). Include step-by-step videos or interactive spectra in supplementary materials. Collaborate with third-party labs for independent validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.